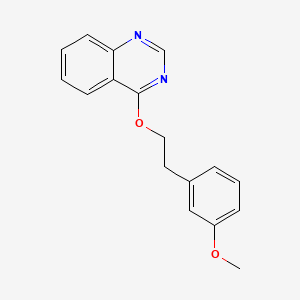
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline typically involves the reaction of 2-aminobenzamide with 3-methoxyphenylacetic acid under reflux conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy. The compound binds to the active site of the target enzyme, preventing its normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
4-Hydroxyquinazoline: Known for its anticancer properties.
2-Phenylquinazoline: Exhibits antimicrobial and antifungal activities.
Uniqueness
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development .
Properties
CAS No. |
124427-42-5 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-6-4-5-13(11-14)9-10-21-17-15-7-2-3-8-16(15)18-12-19-17/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
FGYOUSIEQBDSSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


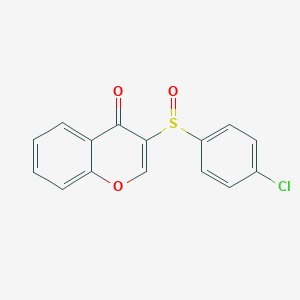
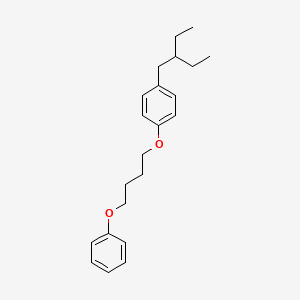
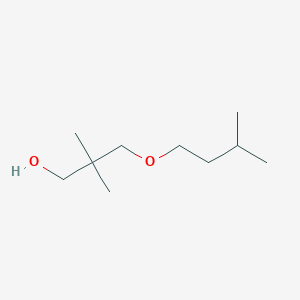
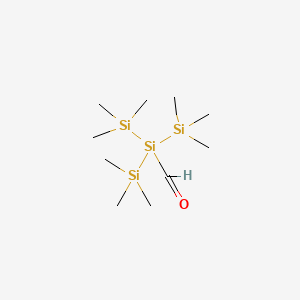
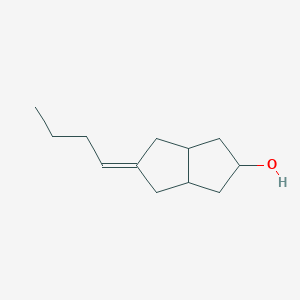
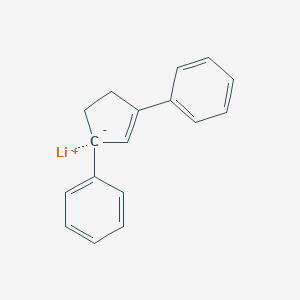
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
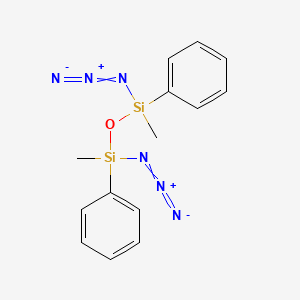
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)


